4-(Perfluoroethoxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Perfluoroethoxy)piperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and modified physicochemical properties. The incorporation of fluorine atoms into molecules is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a perfluoroethoxy group is introduced to a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of 4-(Perfluoroethoxy)piperidine hydrochloride may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient chlorination methods can also be employed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Perfluoroethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Perfluoroethoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Perfluoroethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may also affect various biochemical pathways by modulating the activity of its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of a perfluoroethoxy group.
4-(Perfluorobutyl)piperidine: Has a longer perfluoroalkyl chain compared to 4-(Perfluoroethoxy)piperidine hydrochloride.
Uniqueness
This compound is unique due to its specific perfluoroethoxy group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high metabolic stability and specific binding characteristics .
Eigenschaften
Molekularformel |
C7H11ClF5NO |
---|---|
Molekulargewicht |
255.61 g/mol |
IUPAC-Name |
4-(1,1,2,2,2-pentafluoroethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C7H10F5NO.ClH/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5;/h5,13H,1-4H2;1H |
InChI-Schlüssel |
YAUQIFLJPWYBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC(C(F)(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.